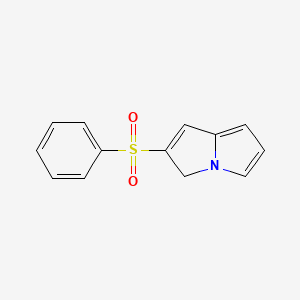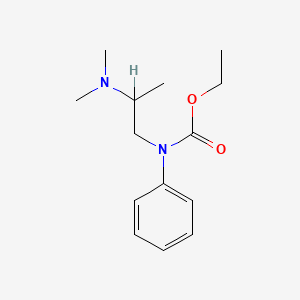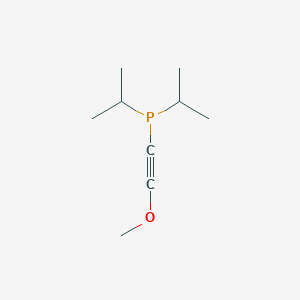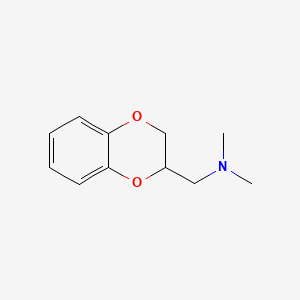
1-(3-Bromopropyl)-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium salt with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 1-bromohexadecane and 3-bromopropyl bromide. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol, while elimination reactions would produce alkenes.
Scientific Research Applications
1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex quaternary ammonium salts.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and as a phase transfer catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropyl)trimethylammonium bromide: A simpler quaternary ammonium salt with similar nucleophilic substitution reactions.
N-(3-trimethylammoniumpropyl)hexadecyldimethylammonium dibromide: Another quaternary ammonium salt with a similar structure but different alkyl chain lengths.
Uniqueness
1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its bipyridine core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in drug delivery and antimicrobial research.
Properties
| 90910-47-7 | |
Molecular Formula |
C29H47Br3N2 |
Molecular Weight |
663.4 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C29H47BrN2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-31-24-17-28(18-25-31)29-19-26-32(27-20-29)23-16-21-30;;/h17-20,24-27H,2-16,21-23H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
URORVSZRNVUSGZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCBr.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
